molecular formula C20H20FN3O2 B2700527 1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 915188-20-4

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2700527
CAS No.: 915188-20-4
M. Wt: 353.397
InChI Key: DAIQOFFRPQHPSA-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a benzimidazole moiety, and a pyrrolidinone ring, making it a versatile molecule for various applications.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one. For instance, boronic acids and their esters, which are structurally related to this compound, are known to be only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters has been reported Therefore, the stability of this compound could potentially be influenced by the presence of water and other environmental factors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. The pyrrolidinone ring is then introduced via cyclization reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its combination of a fluorophenyl group, a benzimidazole moiety, and a pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-26-11-10-23-18-9-5-3-7-16(18)22-20(23)14-12-19(25)24(13-14)17-8-4-2-6-15(17)21/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIQOFFRPQHPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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